Protrifenbute

Description

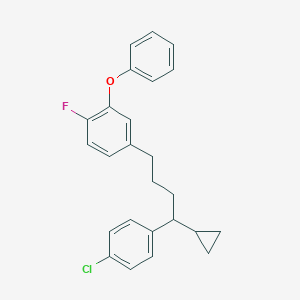

Structure

3D Structure

Properties

IUPAC Name |

4-[4-(4-chlorophenyl)-4-cyclopropylbutyl]-1-fluoro-2-phenoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24ClFO/c26-21-14-12-20(13-15-21)23(19-10-11-19)8-4-5-18-9-16-24(27)25(17-18)28-22-6-2-1-3-7-22/h1-3,6-7,9,12-17,19,23H,4-5,8,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDFVXXBCJYNKKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CCCC2=CC(=C(C=C2)F)OC3=CC=CC=C3)C4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2057944 | |

| Record name | Protrifenbute | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2057944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119544-94-4 | |

| Record name | Protrifenbute [ISO:BSI] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119544944 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Protrifenbute | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2057944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PROTRIFENBUTE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DPJ570N0ZJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Synthesis and Stereochemical Investigation of Protrifenbute

Advanced Synthetic Methodologies for Protrifenbute Derivatization

The construction of the this compound molecule has been a subject of research, demonstrating the use of modern synthetic methods to achieve its specific chemical architecture.

A significant achievement in the synthesis of this compound is the development of an enantioselective catalytic pathway to create its chiral centers with high precision. Researchers have successfully demonstrated a concise, catalytic, and enantioselective synthesis of (–)-protrifenbute. nih.govsigmaaldrich.com This was accomplished through an iridium-catalyzed allyl-allylsilane cross-coupling reaction. nih.govwikipedia.org

The key to this transformation is an iridium-(P,olefin) phosphoramidite (B1245037) complex, which facilitates the reaction between a racemic branched allylic alcohol and an allylsilane. nih.gov This method is noted for its high regio- and stereoselectivity under straightforward operational conditions. nih.govwikipedia.org The synthesis of the chiral 1,5-diene core of this compound using this method results in excellent yields and high enantiomeric excess (ee). wikipedia.org For instance, the iridium-catalyzed cross-coupling of allylic alcohols with allylsilanes can produce a range of chiral 1,5-dienes with yields up to 95% and enantioselectivities up to >99% ee. wikipedia.org The synthesis of (–)-protrifenbute itself was achieved with a >99% ee. wikipedia.org

Table 1: Key Reagents in the Enantioselective Synthesis of this compound

| Reagent/Catalyst | Role in Synthesis | Reference |

|---|---|---|

| [Ir(cod)Cl]₂ / (P,olefin) phosphoramidite ligand | Catalyzes the enantioselective allyl-allylsilane cross-coupling | nih.gov, wikipedia.org |

| Allylsilane | Coupling partner providing the allyl group | nih.gov, wikipedia.org |

| Racemic allylic alcohol | Starting material containing the racemic chiral center | nih.gov, wikipedia.org |

| Scandium(III) triflate (Sc(OTf)₃) | Lewis acid used in related iridium-catalyzed cross-couplings | wikipedia.org |

The iridium-catalyzed asymmetric allylic substitution represents a novel reaction mechanism applied to the synthesis of complex targets like this compound. sigmaaldrich.comguidetopharmacology.org This reaction provides a powerful strategy for the formation of C-C bonds with exceptional control over stereochemistry. epa.gov The mechanism, involving an iridium-(P,olefin) phosphoramidite complex, enables high regio- and enantioselectivity, which is a significant advancement in synthetic chemistry. nih.govwikipedia.org

The broader field of synthetic organic chemistry is continually exploring such novel mechanisms. For example, synergistic catalysis systems, such as the copper/palladium-catalyzed three-component allylboration of allenes, have been developed to create chiral 1,5-alkadienes, which are structurally relevant to this compound. uni.lu These methods address the dual challenges of regioselectivity and enantioselectivity in carbon-carbon bond formation. uni.lu Similarly, palladium-catalyzed reactions, such as stereoselective C-glycosylations, demonstrate the power of transition metal catalysis in constructing complex molecules with high precision, a principle that is central to the synthesis of advanced molecules like this compound. fishersci.no The development of these varied catalytic systems underscores the ongoing effort to discover new reaction pathways for efficient and selective organic synthesis. americanelements.comfishersci.co.uk

Stereochemical Characterization of this compound Isomers in Research

This compound is commercially identified as a racemic mixture, designated (RS)-5-[4-(4-chlorophenyl)-4-cyclopropylbutyl]-2-fluorophenyl phenyl ether, indicating it contains an equal amount of both enantiomers. wikipedia.orgfishersci.at However, research efforts have focused on synthesizing and characterizing individual stereoisomers, such as (–)-protrifenbute, to understand their specific properties. sigmaaldrich.comwikipedia.org

The characterization of these isomers is a critical aspect of the research. The enantioselective synthesis that yields (–)-protrifenbute with over 99% enantiomeric excess relies on analytical techniques to verify this high degree of stereochemical purity. wikipedia.org Chiral High-Performance Liquid Chromatography (HPLC) is a key technique used to determine the enantiomeric excess (ee) of the synthesized products. epa.gov In a broader context, the separation of stereoisomers, including diastereomers and enantiomers, can be achieved through methods like recrystallization and chromatotron chromatography, allowing for the isolation and characterization of individual isomers. ereztech.com The ability to exist as different stereoisomers is a fundamental property of many complex organic molecules. ereztech.com

Modern Structural Elucidation Techniques in Synthetic Organic Chemistry

The confirmation of the chemical structure of newly synthesized compounds like this compound is accomplished using a suite of modern spectroscopic and analytical techniques. fishersci.nlherts.ac.uk These methods are fundamental to synthetic organic chemistry for verifying that the target molecule has been successfully created. fishersci.fi

Key techniques for structural elucidation include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D NMR experiments (like COSY, HSQC, and HMBC) are used to determine the precise connectivity of atoms within the molecule. fishersci.fifishersci.se Computational methods, such as calculating ¹³C NMR chemical shifts, can also be used to help assign the correct structures to complex molecules. americanelements.com

Mass Spectrometry (MS): This technique provides information about the molecular weight and fragmentation pattern of a compound, confirming its elemental composition. fishersci.fifishersci.se It is often coupled with chromatographic methods like HPLC (LC-MS) for enhanced analytical power. fishersci.fi

High-Performance Liquid Chromatography (HPLC): HPLC is used to purify compounds and, when using a chiral stationary phase, to separate and quantify enantiomers, as is crucial in asymmetric synthesis. epa.govfishersci.fi

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in a molecule. fishersci.se

X-ray Crystallography: When a suitable single crystal of the compound can be grown, X-ray crystallography provides unambiguous determination of its three-dimensional structure, including its absolute stereochemistry. wikipedia.org

These techniques, used in combination, provide the comprehensive data necessary to rigorously characterize the structure and purity of synthesized organic compounds. herts.ac.ukereztech.com

Table 2: Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 138392 |

| Iridium | 23924 |

| 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite | 2734844 |

| Allyltrimethylsilane | 69808 |

| Scandium(III) triflate | 2734571 |

| 9-Borabicyclononane (9-BBN) | 6327450 |

| Palladium(II) acetate | 167845 |

| Xantphos | 636044 |

| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | 9237 |

| Chrysanthemic acid | 2743 |

Molecular and Biochemical Mechanisms of Action Research for Protrifenbute

Interrogation of Voltage-Gated Sodium Channel Interactions

Voltage-gated sodium channels are essential transmembrane proteins that initiate and propagate action potentials in nerve cells. nih.gov Pyrethroids, including Protrifenbute, primarily target these channels, leading to prolonged channel opening and subsequent nerve hyperexcitation, paralysis, and eventual death of the insect. nih.govnih.govresearchgate.net

Electrophysiological and Ligand-Binding Assays for Channel Modulation

Electrophysiological techniques, such as voltage-clamp and patch-clamp, are fundamental in studying the effects of insecticides on voltage-gated sodium channels. nih.govnih.gov These methods allow for the direct measurement of ion currents across the cell membrane, revealing how compounds like this compound alter channel function. nih.gov Automated electrophysiology platforms have increased the throughput of these assays, enabling more rapid screening and characterization of insecticide effects. nih.gov

Ligand-binding assays are also employed to investigate the interaction of insecticides with their target sites. These assays measure the affinity of a compound for the receptor. For instance, competition assays with radiolabeled ligands can determine the binding affinity of a test compound to the sodium channel. nih.gov

Structural Biology Approaches to Ligand-Receptor Complex Formation

Understanding the three-dimensional structure of the ligand-receptor complex is crucial for elucidating the precise mechanism of action. While obtaining crystal structures of the full insect voltage-gated sodium channel has been challenging, homology modeling has been a valuable tool. researchgate.net These models, often based on the structures of bacterial or mammalian sodium channels, provide insights into the putative binding sites for insecticides like pyrethroids. researchgate.net

These models have identified a potential binding site for pyrethroids located at the interface of different domains of the sodium channel protein, specifically involving helices S4-S5 and S6 of domain II and the S6 helix of domain III. researchgate.net This site is accessible from the lipid bilayer of the cell membrane, which is consistent with the lipophilic nature of pyrethroid insecticides. researchgate.net

Kinetics of Channel Gating Disruption by this compound

Pyrethroids disrupt the normal gating kinetics of voltage-gated sodium channels. nih.gov They achieve this by slowing both the activation and inactivation processes of the channel. nih.gov This results in a prolonged influx of sodium ions during nerve excitation, leading to the characteristic neurotoxic effects. researchgate.net Mutations within the sodium channel, such as the well-known kdr (knockdown resistance) mutations, can alter these kinetics and reduce the sensitivity of the channel to pyrethroids. nih.gov Studies on these resistant channels have been instrumental in mapping the insecticide binding sites and understanding the mechanics of channel gating. nih.govnih.gov

Investigation of Alternative or Secondary Molecular Targets in Insect Systems

While the primary target of pyrethroids is the voltage-gated sodium channel, some research suggests the possibility of secondary targets. For instance, some pyrethroids have been shown to interact with GABA-gated chloride channels, although this is not considered their primary mode of action. herts.ac.uk Additionally, some studies have investigated the effects of pyrethroids on other receptors, but the primary insecticidal activity is consistently linked to their action on sodium channels. nih.gov For this compound specifically, its mode of action is categorized under the IRAC (Insecticide Resistance Action Committee) group 3A, which are sodium channel modulators. herts.ac.uk

Comparative Mechanistic Studies with Other Insecticidal Classes

The mechanism of action of this compound and other pyrethroids differs significantly from that of other major insecticide classes like organophosphates and carbamates.

Differentiation from Organophosphate and Carbamate (B1207046) Modes of Action

Organophosphates and carbamates exert their insecticidal effects by inhibiting the enzyme acetylcholinesterase (AChE). nih.govnih.govmedscape.com AChE is responsible for breaking down the neurotransmitter acetylcholine (B1216132) in the synaptic cleft. arsdcollege.ac.inslideshare.net Inhibition of AChE leads to an accumulation of acetylcholine, resulting in continuous nerve stimulation, paralysis, and death. arsdcollege.ac.inbasu.org.in

The key difference lies in the molecular target and the nature of the interaction. Organophosphates typically form a covalent bond with the active site of AChE, leading to irreversible inhibition. basu.org.inresearchgate.net Carbamates also inhibit AChE by binding to its active site, but this binding is generally reversible. nih.govresearchgate.netwikipedia.org In contrast, this compound, as a pyrethroid, does not primarily target AChE but rather modulates the function of voltage-gated sodium channels. herts.ac.uknih.gov

Contrast with Fipronil (B1672679) and Avermectin (B7782182) Action on Chloride Channels

The mechanism of action of this compound, a pyrethroid insecticide, is fundamentally different from that of fipronil and avermectins, particularly concerning their interactions with chloride channels in the nervous system of target organisms. herts.ac.ukwikipedia.org this compound's primary target is the voltage-gated sodium channel, whereas fipronil and avermectins primarily target ligand-gated chloride channels, albeit with opposing effects. wikipedia.orgnih.govirac-online.orgdvm360.com

This compound: As a pyrethroid, this compound's main mode of action involves modifying the gating kinetics of voltage-sensitive sodium channels. wikipedia.orgnih.gov It prevents the channels from closing, which leads to a prolonged influx of sodium ions. nih.govkpic.eu This sustained sodium tail current causes repetitive nerve firing and membrane depolarization, ultimately resulting in paralysis and death of the insect. wikipedia.orgkpic.eu While some pyrethroids can affect GABA-gated chloride channels at high concentrations, this is not their primary mechanism of toxicity. nih.gov

Fipronil: Fipronil, a member of the phenylpyrazole class of insecticides, acts as a potent antagonist or blocker of the gamma-aminobutyric acid (GABA)-gated chloride channel. irac-online.orgnih.govnih.gov GABA is the primary inhibitory neurotransmitter in the insect central nervous system. irac-online.org By blocking the chloride channel, fipronil prevents the influx of chloride ions, thereby reducing neuronal inhibition. nih.gov This leads to hyperexcitation of the central nervous system, convulsions, and death. nih.govapvma.gov.au Fipronil has also been shown to block glutamate-gated chloride channels (GluCls) in insects, which are not found in mammals, contributing to its selective toxicity. apvma.gov.auresearchgate.net

Avermectin: Avermectins, such as abamectin (B1664291) and ivermectin, are macrocyclic lactones that function as allosteric modulators of glutamate-gated chloride channels (GluCls), which are unique to invertebrates. nih.govnih.govnih.gov Unlike fipronil, which blocks the channel, avermectins lock the GluCls in an open state, potentiating the effect of glutamate. nih.govaopwiki.org This action enhances the influx of chloride ions into nerve and muscle cells, causing hyperpolarization of the cell membrane. dvm360.com The hyperpolarization prevents the transmission of electrical signals, leading to flaccid paralysis and death of the target organism. dvm360.comnih.gov Avermectins may also interact with GABA-gated chloride channels, but their primary and most potent activity is on GluCls. nih.govnih.gov

The key distinction lies in both the target and the effect. This compound targets sodium channels, while fipronil and avermectin target chloride channels. Furthermore, fipronil blocks chloride channels to cause excitation, whereas avermectin activates them to cause paralysis. irac-online.orgdvm360.com

| Characteristic | This compound (Pyrethroid) | Fipronil (Phenylpyrazole) | Avermectin (Macrocyclic Lactone) |

|---|---|---|---|

| Primary Molecular Target | Voltage-Gated Sodium Channels wikipedia.orgnih.gov | GABA-Gated and Glutamate-Gated Chloride Channels nih.govapvma.gov.au | Glutamate-Gated Chloride Channels nih.govaopwiki.org |

| Effect on Ion Channel | Keeps channel open (modulator) wikipedia.org | Blocks channel (antagonist) irac-online.org | Locks channel open (allosteric modulator/agonist) nih.govaopwiki.org |

| Ion Flow | Prolonged Na+ influx nih.gov | Inhibits Cl- influx nih.gov | Continuous Cl- influx dvm360.com |

| Effect on Nerve Cell | Repetitive firing, depolarization wikipedia.org | Hyperexcitation nih.govapvma.gov.au | Hyperpolarization, inhibition of signal nih.gov |

| Resulting Physiological State | Paralysis, "knock-down" wikipedia.orgkpic.eu | Convulsions, paralysis nih.gov | Flaccid paralysis nih.gov |

| IRAC MoA Group | 3A herts.ac.uk | 2B irac-online.org | 6 irac-online.org |

Analysis of Biochemical Pathway Perturbations in Target Organisms

Specific metabolomic studies detailing the full range of biochemical pathway perturbations directly resulting from this compound exposure in target organisms are not extensively documented in publicly available research. However, based on its known mechanism of action and research into related stressors in arthropods, a number of pathway disruptions can be inferred.

The primary action of this compound is the disruption of the nervous system, which is an energy-intensive organ. wikipedia.org The resulting hyperexcitation and repetitive firing of neurons would logically lead to a rapid depletion of energy reserves. This suggests a significant impact on central energy metabolism pathways, including:

Glycolysis and Tricarboxylic Acid (TCA) Cycle: To meet the heightened energy demand from constant neuronal activity, an increase in glucose metabolism via glycolysis and the TCA cycle would be expected to rapidly generate ATP.

Amino Acid Metabolism: Certain amino acids, such as glutamate, glycine, and serine, serve as neurotransmitters or their precursors. plos.org The neurotoxic effects of this compound could disrupt the balance and metabolism of these amino acids. plos.org

Research on the two-spotted spider mite, Tetranychus urticae, has shown that adaptation to stress, including chemical stressors, involves significant changes in energy metabolism pathways. d-nb.info Studies on mites have identified several metabolic pathways that are acutely perturbed by external stressors, which may also be affected by pesticide exposure. For instance, analysis of honey bee brains infested by the mite Varroa destructor revealed perturbations in linoleic acid metabolism, propanoate metabolism, and glycine, serine, and threonine metabolism. plos.org

Furthermore, studies on cotton leaves infested with spider mites have highlighted the modulation of other biochemical pathways in response to stress. nih.govpreprints.org These include:

Glycerophospholipid and Ether Lipid Metabolism: These pathways are crucial for cell membrane integrity and function. nih.govpreprints.org Exposure to toxins that disrupt nerve cell membranes could lead to compensatory changes in these lipid metabolism pathways.

Detoxification Pathways: In response to xenobiotic substances like pesticides, arthropods often upregulate detoxification mechanisms. preprints.org This involves enhancing the activity of enzyme families such as cytochrome P450s, glutathione (B108866) S-transferases (GSTs), and carboxylesterases, which metabolize and facilitate the excretion of the toxic compound. preprints.org

While these findings are not specific to this compound, they illustrate the types of biochemical perturbations that occur in target organisms like mites and insects when subjected to significant physiological stress, such as that induced by a potent neurotoxic insecticide.

Preclinical and in Vitro Pharmacological Research of Protrifenbute

In Vitro Models for Evaluating Biological Activity and Efficacy

In vitro models are critical for the initial screening and characterization of a pesticide's biological activity. These systems, which are conducted outside of a living organism, offer a controlled environment to study specific molecular interactions and metabolic processes. They are typically higher in throughput and lower in cost than whole-organism studies. nih.gov

Cell-based assays are indispensable tools for elucidating how a compound like protrifenbute interacts with its molecular target and the functional consequences of that interaction. kcasbio.comnih.gov For this compound, which belongs to the pyrethroid class of insecticides, the primary target is the voltage-gated sodium channel in the insect's nervous system. herts.ac.ukepa.gov

Ligand-binding assays are employed to quantify the affinity and specificity with which this compound binds to this target. ibr-inc.combiopharminternational.com In a typical setup, cell lines that have been genetically engineered to express the specific insect sodium channel protein would be used. The binding of this compound to these channels can be measured using various techniques, such as those involving radiolabeled ligands or fluorescence-based detection methods. ibr-inc.complos.org These assays help determine the binding affinity (often expressed as the dissociation constant, KD), which is a crucial indicator of the compound's potency. biopharminternational.com

Functional assays are designed to measure the physiological effect of the ligand binding to its target. nih.gov Since pyrethroids are known to modify the gating kinetics of sodium channels, causing them to remain open for an extended period, a functional assay would aim to measure this effect. epa.gov This leads to hyperexcitability of the nervous system, paralysis, and eventual death of the insect. agroorbit.com Techniques such as patch-clamp electrophysiology on the engineered cells or fluorescence-based assays that measure ion flux (e.g., sodium influx) can be used to quantify the functional impact of this compound on the channel's activity.

Table 1: Technologies Used in Cell-Based Ligand-Target and Functional Assays

| Assay Technology | Principle | Application for this compound Research |

|---|---|---|

| Flow Cytometry | Measures properties of cells as they pass through a laser beam. | Can be used to detect ligand binding to cell-surface receptors like ion channels. ibr-inc.com |

| ELISA (Enzyme-Linked Immunosorbent Assay) | Uses antibodies and enzyme-mediated color changes to detect a substance. | Can be adapted for competitive binding assays to measure this compound's affinity for its target. biopharminternational.com |

| Time-Resolved Fluorescence (TRF) / TR-FRET | Measures fluorescence over time to reduce background noise, offering high sensitivity. | Suitable for high-throughput screening of this compound binding to purified or cell-expressed sodium channels. ibr-inc.com |

| Patch-Clamp Electrophysiology | Measures ion flow through single ion channels in a cell membrane. | Directly assesses the functional effect of this compound on the opening and closing kinetics of insect sodium channels. |

| Fluorescence-Based Ion Flux Assays | Uses dyes that change fluorescence intensity in response to changes in intracellular ion concentration. | Measures the increase in sodium influx into cells caused by this compound's action on sodium channels. |

The efficacy of an insecticide can be significantly influenced by the target organism's ability to metabolize, or break down, the compound. Enzymatic assays are conducted in vitro to identify the metabolic pathways responsible for the transformation of this compound and to understand potential mechanisms of metabolic resistance. mdpi.comresearchgate.net These assays typically use subcellular fractions (e.g., microsomes) or purified enzymes isolated from target insect species. nih.gov

The primary enzyme families involved in the detoxification of insecticides in insects are:

Cytochrome P450-dependent monooxygenases (P450s) : This superfamily of enzymes is a major contributor to insecticide metabolism through oxidative reactions. nih.govunimore.it

Esterases : These enzymes hydrolyze the ester bond present in many insecticides, including pyrethroids like this compound. researchgate.netunimore.it Cleavage of this bond typically results in less toxic metabolites. who.int

Glutathione (B108866) S-transferases (GSTs) : These enzymes conjugate glutathione to the insecticide, which increases its water solubility and facilitates its excretion from the organism. researchgate.netunimore.it

In a research context, this compound would be incubated with these enzyme preparations. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are then used to separate and identify the resulting metabolites. By understanding which enzymes are most effective at degrading this compound, researchers can gain insight into potential liabilities of the compound and the likely pathways that could lead to the evolution of metabolic resistance in insect populations. researchgate.netnih.gov

Preclinical Insect Models for Efficacy Assessment and Resistance Development

While in vitro assays provide molecular-level data, preclinical insect models are essential for assessing the actual efficacy of this compound against target pests and understanding the potential for resistance to develop. nih.gov These studies use live insects in a controlled laboratory setting.

Efficacy is typically assessed through bioassays on relevant target pest species, such as aphids, beetles, and moths. herts.ac.uk In these tests, insects are exposed to a range of concentrations of this compound, and the mortality rate is recorded. This data is used to calculate key toxicological endpoints, such as the LC₅₀ (the concentration that kills 50% of the test population), which serves as a benchmark for the insecticide's potency.

The development of insecticide resistance is a major threat to the long-term viability of any pest control agent. entsoc.orgnih.gov Laboratory models are used to study this phenomenon by subjecting a population of a target insect to continuous selection pressure with this compound over multiple generations. ahdb.org.uk Key aspects of these studies include:

Monitoring Susceptibility : The LC₅₀ of the insect population is monitored over time. A significant increase in the LC₅₀ indicates the development of resistance.

Investigating Mechanisms : Once a resistant population is established, it can be studied to determine the underlying mechanism(s) of resistance. The main mechanisms are target-site resistance (mutations in the sodium channel protein that reduce this compound's binding or effect), metabolic resistance (increased expression or efficiency of detoxification enzymes like P450s or esterases), and penetration resistance (changes in the insect's cuticle that slow the absorption of the insecticide). ahdb.org.ukpesticidestewardship.org

Cross-Resistance : Researchers also test whether resistance to this compound confers resistance to other insecticides, particularly other pyrethroids.

These preclinical insect models provide crucial information on which pests this compound is effective against and the likelihood and nature of resistance development, which is vital for creating effective resistance management strategies. entsoc.orgufl.edu

Development of In Vitro Systems for Studying Degradation and Environmental Fate

Understanding how an insecticide behaves and persists in the environment is crucial. In vitro laboratory systems are developed to simulate and study the degradation of this compound in key environmental compartments like soil and water, a field known as chemodynamics. mdpi.com These studies help predict the compound's environmental persistence, mobility, and the formation of any transformation products. frontiersin.org

Standardized laboratory protocols are used to measure degradation under controlled conditions:

Hydrolysis : The stability of this compound is tested in sterile aqueous solutions at different pH values (e.g., 4, 7, and 9) to determine its susceptibility to chemical breakdown in water in the absence of microbes.

Photolysis : The degradation of this compound due to exposure to light that simulates natural sunlight is studied in both water and on soil surfaces. This process can be a significant pathway for the breakdown of pyrethroids. who.intresearchgate.net

Soil Metabolism : In vitro studies using soil samples collected from the field are conducted under both aerobic (with oxygen) and anaerobic (without oxygen) conditions. These experiments measure the rate of microbial degradation and help identify the major soil metabolites. The half-life of the compound in soil is a key parameter derived from these studies. who.int

Throughout these experiments, samples are taken at various time points and analyzed using methods like HPLC or LC-MS to quantify the amount of remaining this compound and to identify and quantify major degradation products. frontiersin.org This information is essential for assessing the potential for long-term environmental contamination or the formation of metabolites that could also have environmental effects.

Table 2: Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 6451141 |

| Glutathione | 124886 |

| Permethrin | 40326 |

| Cypermethrin | 40333 |

| Deltamethrin (B41696) | 41656 |

| Imidacloprid | 86419 |

| Chlorpyrifos | 2730 |

Computational Chemistry and Theoretical Modeling of Protrifenbute

Molecular Docking and Dynamics Simulations for Target Interaction Prediction

Molecular docking and dynamics simulations are pivotal computational techniques used to model the interaction between a small molecule (ligand), such as protrifenbute, and its biological target, typically a protein receptor. These methods provide a detailed view of the binding at an atomic level. However, specific studies detailing molecular docking and dynamics simulations for this compound's interaction with its presumed target, the voltage-gated sodium channel in insects, are not extensively available in public-domain scientific literature. The general principles and objectives of such studies are well-established.

Ligand-Receptor Binding Affinity and Specificity Predictions

The primary goal of molecular docking is to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. This prediction is used to estimate the strength of the interaction, known as binding affinity. A higher binding affinity often correlates with higher biological activity. Docking algorithms explore various possible conformations of the ligand within the receptor's binding site and score them based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces.

For this compound, such predictions would be crucial for understanding why it is effective as a pyrethroid-like insecticide. Simulations would aim to compare its binding affinity and mode to that of other known pyrethroids, potentially explaining its specific activity spectrum and potency.

Conformational Analysis and Dynamic Behavior of this compound

Conformational analysis involves studying the different three-dimensional shapes a molecule like this compound can adopt due to the rotation around its single bonds. The molecule's active conformation—the shape it adopts when binding to its target—is critical for its biological function.

Molecular dynamics (MD) simulations extend this analysis by modeling the movement of atoms and molecules over time. An MD simulation of this compound bound to its target receptor would reveal the stability of the interaction, the dynamic behavior of the complex, and the key amino acid residues in the receptor that maintain the binding. This information is invaluable for designing more potent analogs.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics

Quantitative Structure-Activity Relationship (QSAR) studies are statistical methods that aim to find a mathematical relationship between the chemical structure of a compound and its biological activity. Cheminformatics tools are used to generate molecular descriptors that quantify various aspects of a molecule's structure, which are then used in QSAR models.

A study focused on predicting the aquatic toxicity of various neutral compounds utilized a Linear Free Energy Relationship (LFER) model, a type of QSAR, based on Abraham solute parameters. This compound was included in this analysis, and its calculated parameters provide a quantitative description of its physicochemical properties relevant to its environmental interactions and bioavailability. udel.edu These parameters describe the molecule's capacity for different types of intermolecular interactions.

Below is an interactive data table of the Abraham solute parameters calculated for this compound. udel.edu

| Parameter | Value | Description |

| E | 2.0557 | Solute excess molar refraction |

| S | 1.7898 | Solute dipolarity/polarizability |

| A | 0 | Solute hydrogen bond acidity |

| B | 0.5447 | Solute hydrogen bond basicity |

| L | 3.0084 | Logarithm of the gas-hexadecane partition coefficient |

Data sourced from a study on modeling aquatic toxicity. udel.edu

Additionally, in silico Quantitative Structure-Property Relationship (QSPR) models have been used to predict the retention time of various pesticides in human milk, with this compound being identified as one of the top 20 pesticides with a high predicted retention time. way2drug.com This type of modeling is crucial for assessing potential human exposure and risk.

Theoretical Studies on Reaction Mechanisms and Stereoselectivity in this compound Synthesis

The synthesis of this compound is a complex challenge due to its stereocenters, making it a target for the development of advanced stereoselective synthetic methods. researchgate.net While detailed theoretical studies focused exclusively on the this compound synthesis pathway are not widely published, computational methods like Density Functional Theory (DFT) are commonly employed to understand the mechanisms of the types of reactions used to construct it.

For instance, the synthesis of this compound has been achieved via asymmetric synthesis involving nickel-catalyzed stereoconvergent cross-coupling reactions. researchgate.net DFT calculations are instrumental in designing such reactions, as they can reveal crucial interactions, such as hydrogen bonding within a transition state, that control the chiral outcome. researchgate.net Similarly, DFT has been used to investigate the origins of diastereoselectivity in reactions that form key precursors for compounds like this compound. acs.org These theoretical studies help chemists rationalize why a particular stereoisomer is formed and allow for the optimization of reaction conditions to achieve higher yields and stereoselectivity.

Bioinformatic Approaches for Insect Target Identification and Validation

Bioinformatics provides essential tools for identifying and validating the molecular targets of insecticides. The general approach involves leveraging genomic, proteomic, and structural biology data to pinpoint proteins that are crucial for insect survival and can be modulated by a small molecule. researchgate.netnih.gov

The process often begins with a bioinformatics pipeline that mines protein sequences from available genomic and metagenomic databases. researchgate.netnih.gov Proteins are selected and categorized based on their potential to serve as effective insecticidal targets. For a compound like this compound, which acts on voltage-gated sodium channels, bioinformatic analysis would involve comparing the channel's protein sequences across different insect species and contrasting them with mammalian sequences to understand the basis of selective toxicity.

Another powerful technique is proteomics, which analyzes changes in the protein profile of an insect after exposure to an insecticide. For example, studies on other insecticidal compounds have used liquid chromatography with mass spectrometry (LC-MS/MS) to identify which proteins are up- or down-regulated. monash.edu Subsequent molecular docking of the insecticide to these altered proteins can suggest strong interactions, thereby identifying potential targets. For instance, this method identified fructose-bisphosphate aldolase (B8822740) (FBA) as a potential target for compounds in a natural extract. monash.edu Such a validated target can then be used for structure-based design of new, more potent insecticides.

Analytical Chemistry Methodologies for Protrifenbute Research

Chromatographic Method Development for Compound Separation and Quantification

Chromatographic techniques are indispensable for the separation and quantification of protrifenbute and its isomers. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most prominently used methods for the analysis of pyrethroids. cdc.govnih.gov The development of these methods involves a systematic approach to optimize various parameters to achieve the desired separation and sensitivity.

A crucial first step in method development is understanding the physicochemical properties of this compound, which guides the selection of the appropriate chromatographic mode (e.g., reversed-phase, normal-phase), stationary phase, and mobile phase composition. For instance, the separation of pyrethroid isomers often necessitates the use of specialized chiral stationary phases. waters.comwaters.comacs.org

Table 1: Key Considerations in Chromatographic Method Development for this compound

| Parameter | Considerations for this compound Analysis |

| Stationary Phase | Chiral stationary phases (e.g., Sumichiral OA-2500-I, Chirex 00G-3019-DO) are often required for the separation of stereoisomers. acs.orgnih.gov |

| Mobile Phase | The composition (e.g., hexane-dichloroethane-ethanol) and additives are optimized to achieve the best resolution of isomers. acs.org |

| Detector | Gas chromatography is commonly coupled with electron capture detection (ECD) or mass spectrometry (MS) for high sensitivity and specificity. cdc.govnih.gov HPLC is often paired with UV or MS detectors. cdc.govnih.gov |

| Temperature | Temperature can influence the separation of pyrethroid isomers and needs to be optimized for each specific method. waters.com |

This compound, like many synthetic pyrethroids, possesses multiple chiral centers, leading to the existence of several stereoisomers. waters.com These isomers can exhibit different biological activities and degradation rates. waters.com Therefore, their separation and individual characterization are of significant importance.

Chiral HPLC is a powerful technique for the enantiomeric separation of pyrethroids. acs.orgnih.gov The use of chiral stationary phases (CSPs) allows for the differential interaction with the enantiomers of this compound, leading to their separation. For example, polysaccharide-based CSPs have been successfully employed for the separation of various pyrethroid isomers. nih.gov The optimization of mobile phase composition and temperature is critical to achieve baseline resolution of all isomers. waters.com Ultra-Performance Convergence Chromatography (UPC²), a form of supercritical fluid chromatography, has also emerged as a valuable tool for the rapid and efficient separation of pyrethroid isomers, often providing better resolution and shorter analysis times compared to traditional HPLC. waters.comwaters.com

A patent for a group of compounds including this compound describes a method for separating constituent isomers from racemic mixtures using chiral HPLC with a Chiral Technologies INC ChiralPak IA column.

The analysis of this compound in complex matrices such as soil, sediment, water, and biological tissues (e.g., blood, fish) presents significant challenges due to the presence of interfering substances. scholars.directusgs.govresearchgate.net Gas chromatography coupled with mass spectrometry (GC-MS) is a widely used and highly sensitive technique for the determination of pyrethroid residues in these matrices. scholars.directusgs.govresearchgate.net

Sample preparation is a critical step to extract this compound from the matrix and remove interfering components. Common extraction techniques include liquid-liquid extraction and solid-phase extraction (SPE). cdc.govnih.gov The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a popular and efficient sample preparation approach for pesticide residue analysis in various food and environmental samples. nih.gov Clean-up steps, often involving SPE with materials like Florisil or graphitized carbon, are essential to minimize matrix effects and improve the accuracy of quantification. scholars.directusgs.gov

For the quantification of pyrethroids in biological samples like blood plasma, methods involving solid-phase extraction followed by high-resolution gas chromatography-negative chemical ionization mass spectrometry (HRGC-NCIMS) have been developed, offering very low detection limits. researchgate.net The use of isotope-labeled internal standards is recommended to compensate for matrix effects and variations during sample preparation and analysis.

Table 2: Common Techniques for this compound Analysis in Various Matrices

| Matrix | Sample Preparation | Analytical Technique |

| Soil/Sediment | Microwave-assisted extraction, SPE cleanup | GC-MS, GC-MS/MS scholars.directusgs.gov |

| Water | Solid-phase extraction | GC-MS, GC-MS/MS usgs.gov |

| Fruits/Vegetables | QuEChERS | GC-ECD nih.gov |

| Fish | Modified QuEChERS, d-SPE | GC-MS nih.gov |

| Blood Plasma | Solid-phase extraction | HRGC-NCIMS researchgate.net |

Spectroscopic Techniques for Structural Characterization and Purity Assessment in Research

Spectroscopic methods are fundamental for the structural elucidation and purity assessment of this compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy provide detailed information about the molecular structure of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to determine the chemical structure of this compound by providing information about the connectivity and chemical environment of the atoms.

Mass Spectrometry (MS) : MS provides information about the molecular weight and fragmentation pattern of this compound, which aids in its identification and structural confirmation. When coupled with a chromatographic system (GC-MS or LC-MS), it offers a powerful tool for both separation and identification. ekb.eg

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the this compound molecule.

These spectroscopic techniques are not only used for the initial characterization of the compound but also for assessing its purity by detecting the presence of any impurities or degradation products.

Advanced Analytical Method Validation for Research Applications

The validation of analytical methods is a critical process to ensure that a method is suitable for its intended purpose. nih.gov For this compound research, this involves demonstrating that the developed chromatographic and spectroscopic methods are accurate, precise, specific, sensitive, and robust. nih.gov

Key validation parameters include:

Specificity : The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. nih.gov

Linearity : The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range. nih.gov

Accuracy : The closeness of the test results obtained by the method to the true value. nih.gov

Precision : The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability and intermediate precision. nih.gov

Limit of Detection (LOD) : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov

Limit of Quantitation (LOQ) : The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.govnih.gov

Robustness : A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

For multi-residue methods used to analyze pesticides like this compound in complex matrices, validation studies often involve recovery experiments at different spiking levels to assess the method's accuracy and precision. cabidigitallibrary.org The matrix effect is also a crucial parameter to evaluate, and matrix-matched calibration is often employed to compensate for it. nih.gov

Application of Quality by Design (QbD) Principles in Analytical Research

Quality by Design (QbD) is a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management. nih.gov In analytical research, the application of QbD principles to method development leads to more robust and reliable analytical methods. nih.govchromatographyonline.com

The QbD approach to developing an analytical method for this compound would involve the following steps:

Define the Analytical Target Profile (ATP) : This involves defining the requirements for the analytical method, such as the need to separate and quantify this compound and its isomers with a certain level of accuracy and precision. pharmtech.comsepscience.com

Identify Critical Method Attributes (CMAs) and Critical Method Parameters (CMPs) : CMAs are the properties of the method that need to be controlled to ensure the desired quality, while CMPs are the method variables that can affect the CMAs. sepscience.com

Conduct a Risk Assessment : This involves identifying and evaluating the potential risks of the method not meeting the ATP.

Perform Design of Experiments (DoE) : DoE is used to systematically study the effects of the CMPs on the CMAs and to identify the optimal method conditions. chromatographyonline.com

Establish a Design Space : The design space is the multidimensional combination and interaction of input variables (e.g., mobile phase composition, temperature) that have been demonstrated to provide assurance of quality. chromatographyonline.com

Develop a Control Strategy : This involves defining the controls to be put in place to ensure that the method consistently operates within the design space.

By applying QbD principles, researchers can develop highly robust and reliable analytical methods for this compound that are well-understood and less prone to failure during routine use. chromatographyonline.comsepscience.com

Research on Insecticide Resistance Mechanisms and Management Strategies

Genetic and Molecular Basis of Insecticide Resistance to Protrifenbute and Pyrethroids

Two principal mechanisms are responsible for resistance to pyrethroid insecticides: modifications at the insecticide's target site and enhanced metabolic detoxification. frontiersin.orgnih.govpjoes.complos.org

The primary mechanism of target-site resistance to pyrethroids and DDT is known as knockdown resistance (kdr). spinosadrx.comwho.int This phenomenon is caused by point mutations in the gene that encodes the α-subunit of the voltage-gated sodium channel (VGSC), the molecular target of these insecticides. frontiersin.orgnih.govwellcomeopenresearch.org These genetic mutations result in an amino acid substitution in the channel protein, reducing its sensitivity to the insecticide. pjoes.complos.org Consequently, the binding of the insecticide is disrupted, and the insect is less affected or unaffected by its action. frontiersin.orgwho.int

Numerous kdr-type mutations have been identified in a wide range of arthropod pests. who.intnih.gov The most common and well-studied mutation is a substitution of leucine (B10760876) to phenylalanine at position 1014 (L1014F) of the VGSC, first identified in the housefly, Musca domestica. nih.govpjoes.com Other mutations at the same or different positions have also been documented to confer resistance, including L1014S, V1016G, and F1534C, among others. oup.comnih.govwho.intnih.gov The presence of multiple mutations on a single haplotype can confer extremely high levels of resistance. plos.orgbiorxiv.org

While specific studies identifying kdr mutations selected directly by this compound are limited, its classification in IRAC Group 3A means that any kdr mutation conferring resistance to other pyrethroids is expected to also confer resistance to this compound due to the shared target site. who.intbiorxiv.org

Table 1: Examples of Key Target-Site kdr Mutations Conferring Pyrethroid Resistance

| Mutation | Amino Acid Change | Insect Species Examples | Reference(s) |

| L1014F | Leucine to Phenylalanine | Musca domestica, Anopheles gambiae | nih.govpjoes.comnih.gov |

| L1014S | Leucine to Serine | Anopheles gambiae, Culex tarsalis | oup.comnih.gov |

| V1016G | Valine to Glycine | Aedes aegypti | nih.govwho.int |

| F1534C | Phenylalanine to Cysteine | Aedes aegypti | nih.govwho.int |

Metabolic resistance is a critical defense mechanism where insects use detoxification enzymes to break down or sequester the insecticide before it can reach its target site. frontiersin.orgirac-online.org This is considered the most common and challenging resistance mechanism. frontiersin.org For pyrethroids, the main enzyme families involved are cytochrome P450 monooxygenases (P450s) and carboxylesterases (ESTs). nih.govfrontiersin.orgentostudio.it

Cytochrome P450 Monooxygenases (P450s): This large and diverse superfamily of enzymes is a primary pathway for insecticide detoxification. frontiersin.orgmdpi.com Resistant insect strains often exhibit overexpression of specific P450 genes, leading to higher quantities or more efficient forms of the enzymes that can metabolize insecticides. pnas.orgfrontiersin.org Research has identified several P450 genes responsible for pyrethroid resistance in major disease vectors. For instance, CYP6M2 and CYP6P3 in Anopheles gambiae are known to metabolize pyrethroids. pnas.orgbiorxiv.org Similarly, the duplicated genes CYP6P9a and CYP6P9b are major drivers of pyrethroid resistance in Anopheles funestus. oup.com Because this compound is a pyrethroid ether, it lacks the ester bond targeted by some enzymes but remains susceptible to oxidative metabolism by P450s. google.com

Esterases (ESTs): Carboxylesterases contribute to resistance by hydrolyzing the ester linkage present in many Type I and Type II pyrethroids, rendering them non-toxic. pjoes.com Overproduction of these enzymes, often through gene amplification, is a well-documented resistance mechanism in pests like the green peach aphid, Myzus persicae. pjoes.com

Table 2: Key Metabolic Enzymes Implicated in Pyrethroid Resistance

| Enzyme Family | Specific Enzyme(s) | Insect Species | Insecticide(s) Metabolized | Reference(s) |

| Cytochrome P450 | CYP6M2 | Anopheles gambiae | Deltamethrin (B41696), Permethrin | pnas.orglstmed.ac.uk |

| Cytochrome P450 | CYP6P3 | Anopheles gambiae | Deltamethrin, Bendiocarb | biorxiv.orglstmed.ac.uk |

| Cytochrome P450 | CYP6P9a / CYP6P9b | Anopheles funestus | Type I & II Pyrethroids | oup.com |

| Cytochrome P450 | CYP6CM1 | Bemisia tabaci | Neonicotinoids, Pymetrozine | mdpi.com |

| Esterase | E4 / FE4 | Myzus persicae | Pyrethroids, Organophosphates, Carbamates | pjoes.com |

Design and Evaluation of Resistance Management Strategies in Research Settings

To combat the evolution of resistance, various strategies are designed and evaluated in research settings. The primary goal of these Insecticide Resistance Management (IRM) strategies is to minimize the selection pressure from any single insecticide type, thereby preserving its efficacy. nih.govwikipedia.org

One key strategy is the use of insecticide combinations. This can involve mixing an insecticide with a synergist or with another insecticide that has a different mode of action. plos.orgresearchgate.net

Synergists: These are compounds that may not be toxic on their own but enhance the effectiveness of an insecticide by inhibiting the insect's detoxification enzymes. plos.org A classic example is Piperonyl Butoxide (PBO), which inhibits the activity of P450s. mdpi.comoup.com By blocking these enzymes, PBO can restore the susceptibility of a resistant population to a pyrethroid. oup.comfrontiersin.org Studies have shown that PBO can significantly enhance the toxicity of pyrethroids against resistant strains. mdpi.com

Insecticide Mixtures: Combining insecticides with different MoAs is another effective approach. This tactic makes it less likely for an individual insect to survive, as it would need to possess multiple, distinct resistance mechanisms. irac-online.org Patents for novel pesticidal compositions often include lists of potential active ingredients that can be combined, and this compound has been cited as a candidate for such synergistic mixtures. googleapis.comregulations.gov Research has also explored combinations of conventional insecticides like pyrethroids with biological agents, such as the entomopathogenic fungus Beauveria bassiana, which have demonstrated synergistic effects against resistant pests. mdpi.comnih.gov

Research into novel insecticide formulations aims to improve performance and overcome existing resistance mechanisms. mdpi.comsumitomo-chem.co.jp The goals of formulation research include:

Enhanced Delivery: Improving how the active ingredient reaches the target pest.

Increased Stability: Protecting the insecticide from environmental degradation (e.g., from UV light).

Overcoming Resistance: Incorporating components that counteract resistance mechanisms directly within the formulation.

A study on a novel formulation of the pyrethroid deltamethrin for use against stored product pests provides a relevant example. The new formulation, Gravista®, was developed to include the synergist PBO, which allowed for a lower concentration of the active ingredient while maintaining or improving efficacy, particularly against potentially resistant populations. frontiersin.org The continuous development of new formulations is essential for managing resistance and extending the lifespan of existing active ingredients like this compound. googleapis.comsumitomo-chem.co.jp

Cross-Resistance Profiling and Mechanisms with Other Insecticide Classes

Cross-resistance occurs when a single resistance mechanism confers resistance to two or more different insecticides. irac-online.orgirac-online.org This is most common among insecticides that share the same mode of action. pesticidestewardship.org

Given that this compound is a sodium channel modulator (IRAC Group 3A), insects that have developed target-site resistance (kdr) to any pyrethroid insecticide will also exhibit cross-resistance to this compound. pesticidestewardship.org A well-established example is the cross-resistance between DDT and pyrethroids; since both target the VGSC, kdr mutations selected by the historical use of DDT were found to confer resistance to pyrethroids even before they were widely used. who.intpesticidestewardship.org

Metabolic cross-resistance is also a significant concern. An enhanced detoxification pathway, such as the overexpression of a specific P450 enzyme, can sometimes metabolize compounds from different chemical classes. mdpi.com For example, the P450 enzyme CYP6P3 in Anopheles gambiae, which confers pyrethroid resistance, has also been shown to metabolize the carbamate (B1207046) insecticide bendiocarb. lstmed.ac.uk Similarly, studies on deltamethrin-resistant Triatoma infestans showed high levels of cross-resistance to other pyrethroids like β-cypermethrin and lambda-cyhalothrin, but not to the organophosphate fenitrothion, which has a different mode of action. oup.com This highlights that cross-resistance is typically confined to insecticides with similar structures or modes of action.

Table 3: Illustrative Cross-Resistance Profile for Pyrethroids

| Resistant Strain Selected With | Resistance Mechanism | Cross-Resistance Observed To | No Cross-Resistance Observed To | Reference(s) |

| Deltamethrin | kdr, Metabolic (P450s) | β-cypermethrin, β-cyfluthrin, lambda-cyhalothrin | Fenitrothion (Organophosphate) | oup.com |

| DDT | kdr | Pyrethroids (e.g., Permethrin) | - | who.intpesticidestewardship.org |

| Bifenthrin | kdr, Metabolic | Cypermethrin, Lambda-cyhalothrin, Profenofos (Organophosphate) | - | arizona.edu |

| Permethrin / Etofenprox | Metabolic (P450s) | Permethrin and Etofenprox | - | oup.com |

Emerging Research Avenues and Future Directions for Protrifenbute Studies

Advanced Research on Environmental Fate and Degradation Mechanisms

The environmental persistence and degradation of pesticides are critical determinants of their ecological impact. mdpi.com While general information on the environmental fate of pyrethroids exists, detailed studies on protrifenbute are scarce. herts.ac.ukepa.gov Advanced research is needed to fully understand its behavior in various environmental compartments.

Key areas for future research include:

Biodegradation Pathways: Identifying the specific microorganisms (bacteria and fungi) and enzymatic pathways responsible for the breakdown of this compound in soil and water is crucial. nih.gov This knowledge can be leveraged for bioremediation strategies to clean up contaminated sites. frontiersin.org

Photodegradation Products: this compound's stability to sunlight is a key property. mdpi.com Research should focus on identifying the chemical structures of its photodegradation products and assessing their potential toxicity.

Mobility and Leaching: Understanding the adsorption-desorption dynamics of this compound in different soil types is essential for predicting its potential to leach into groundwater. mdpi.com

Bioaccumulation Potential: Investigating the potential for this compound and its persistent metabolites to accumulate in the food chain is a critical aspect of its environmental risk assessment.

Advanced analytical techniques, such as high-resolution mass spectrometry, are vital for identifying and quantifying this compound and its degradation products in complex environmental matrices. criver.com Furthermore, the development of predictive models based on the chemical properties of this compound can aid in forecasting its environmental behavior under different conditions. mdpi.com

Discovery of Novel Applications and Repurposing Research for this compound Analogs

The chemical scaffold of this compound and other pyrethroid ethers holds potential for applications beyond its current use as an insecticide. Research into the synthesis and screening of this compound analogs could uncover novel biological activities.

Recent patent literature suggests an interest in combining this compound with other active ingredients to create novel agrochemical compositions with enhanced efficacy or broader spectrums of activity. justia.comjustia.comgoogleapis.com For example, combinations with plant health-promoting agents are being explored to not only control pests but also to increase crop yields. justia.com

Future research in this area could focus on:

Synthesis of Analog Libraries: The systematic modification of the this compound structure could lead to the discovery of new compounds with unique properties. mdpi.com

Screening for New Bioactivities: These analog libraries could be screened against a wide range of biological targets to identify potential applications in areas such as pharmaceuticals, veterinary medicine, or as herbicides.

Synergistic Combinations: Investigating the synergistic effects of this compound and its analogs with other pesticides or bioactive compounds could lead to more effective and potentially more environmentally friendly pest control formulations. justia.com

The development of novel pyrethroids has historically been driven by the need to overcome insecticide resistance and improve performance characteristics. nih.gov A focused effort on repurposing the pyrethroid ether backbone could yield valuable new chemical entities.

Sustainable Chemistry and Green Synthesis Research for Pyrethroid Development

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. clarke.comroyalsocietypublishing.org Applying these principles to the synthesis of pyrethroids like this compound is an important area of future research. frontiersin.org

Key aspects of green chemistry relevant to this compound development include:

Use of Renewable Feedstocks: Exploring the use of biomass-derived starting materials for the synthesis of pyrethroid precursors can reduce the reliance on petrochemicals. nih.gov

Development of Greener Synthetic Routes: Designing more efficient and less hazardous synthetic pathways to this compound and its analogs can minimize waste and improve safety. royalsocietypublishing.org This includes the use of safer solvents and reagents, and the development of catalytic reactions that reduce energy consumption. royalsocietypublishing.org

Biodegradable Formulations: Research into formulating this compound in a way that enhances its biodegradability after its intended use can help to minimize its environmental persistence. greenskybio.com

Synthetic biology also offers promising avenues for the greener production of pesticide components, potentially through the use of engineered microorganisms to produce key intermediates. mdpi.com

Addressing Research Gaps and Emerging Challenges in Pyrethroid Science

Despite their long history of use, there are still significant research gaps and emerging challenges related to pyrethroids, including this compound. mdpi.comnih.gov

Key challenges and areas for future research include:

Insecticide Resistance: The development of resistance in target pest populations remains a primary threat to the continued efficacy of pyrethroids. nih.govmdpi.com Ongoing monitoring and research into the molecular mechanisms of resistance are essential for developing effective resistance management strategies. nih.gov

Developmental Neurotoxicity: There is a need for more comprehensive studies on the potential developmental neurotoxicity of pyrethroids, particularly at low levels of exposure. nih.govresearchgate.net

Sub-lethal Effects on Non-Target Organisms: The long-term consequences of sub-lethal exposure to pyrethroids on the health and behavior of non-target species, including pollinators and aquatic organisms, are not fully understood. equiterre.org

Mixture Toxicity: In the real world, organisms are often exposed to a cocktail of different pesticides. ca.gov Research is needed to understand the combined toxic effects of this compound in mixtures with other agrochemicals.

Data Gaps for Newer Pyrethroids: For many newer or less common pyrethroids like this compound, there is a general lack of publicly available data on their environmental fate and toxicological profiles. herts.ac.uk

Addressing these research gaps will require a multidisciplinary approach, integrating expertise from chemistry, toxicology, ecology, and molecular biology. ca.gov Such efforts are crucial for ensuring the sustainable and safe use of pyrethroids in the future.

Q & A

Q. What computational frameworks predict this compound resistance mechanisms?

- Strategy : Apply whole-genome CRISPR screens to identify resistance-associated genes. Validate findings with RNA-seq profiling of resistant cell lines. Use network pharmacology models to map compensatory pathways .

Key Methodological Considerations

- Data Contradictions : Always perform sensitivity analyses to test robustness of conclusions. Use funnel plots to detect publication bias in meta-analyses .

- Ethical Compliance : Secure institutional approval for animal/human studies, detailing inclusion/exclusion criteria and termination endpoints .

- Reproducibility : Pre-register experimental protocols on platforms like OSF and share raw data via FAIR-aligned repositories .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.